N'-(5-chloro-2-hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a hydrazide group, and substituted phenyl rings. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Substitution on the Phenyl Rings: The substituted phenyl rings are introduced through electrophilic aromatic substitution reactions, where the appropriate chlorinated and methoxylated benzaldehydes are used.
Final Condensation: The final step involves the condensation of the hydrazide derivative with the substituted benzaldehydes under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated benzaldehydes, methoxylated benzaldehydes, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, bind to receptor sites, and intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’~4~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
- N’~4~-[(E)-1-(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
- N’~4~-[(E)-1-(5-METHYL-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
Uniqueness
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is unique due to the presence of the chloro and hydroxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C25H20ClN3O4 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20ClN3O4/c1-32-23-10-7-15(12-24(23)33-2)21-13-19(18-5-3-4-6-20(18)28-21)25(31)29-27-14-16-11-17(26)8-9-22(16)30/h3-14,30H,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
LLUVKBRXLLDDEZ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)Cl)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.